![molecular formula C20H18N4O2S B2479552 N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-40-6](/img/no-structure.png)
N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide” is a chemical compound that is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized for various purposes, including antimicrobial activity .
Synthesis Analysis
These compounds were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .Applications De Recherche Scientifique
Antitumor Activity
Research demonstrates significant interest in the antitumor properties of compounds structurally related to N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar core structure, exhibited broad spectrum antitumor activity. These compounds were evaluated for in vitro antitumor activity and showed considerable potency, with some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies suggested that these compounds inhibit the growth of cancer cell lines through mechanisms akin to known inhibitors, highlighting their potential as therapeutic agents against cancer (Al-Suwaidan et al., 2016).
Antimicrobial and Antioxidant Properties
The synthesis and evaluation of related quinazoline derivatives have also shown promising antimicrobial and antioxidant activities. For instance, a series of 2,3-disubstituted quinazoline-4(3H)-ones displayed potent antibacterial activities against various bacterial strains. Additionally, the antioxidant potential of these compounds was measured, with some demonstrating profound antioxidant capabilities. This indicates the structural framework's versatility in addressing both microbial infections and oxidative stress (Kumar et al., 2011).
Synthetic Pathways to Biologically Active Compounds
The chemical synthesis of benzimidazo[1,2-c]quinazolines and related compounds from precursors like this compound offers pathways to a variety of biologically active substances. These syntheses facilitate the production of compounds with potential antihypertensive, alpha 1-adrenoceptor antagonistic effects, and anti-allergic and antiasthmatic effects. Such endeavors expand the drug discovery landscape, providing new avenues for therapeutic development (Ivachtchenko et al., 2002).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds and thioxopyrimidines, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
Similar compounds have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways . These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis, among others.
Pharmacokinetics
The compound and its metabolites would eventually be excreted from the body, primarily via the kidneys .
Result of Action
Based on the reported activities of similar compounds, it may have potential antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of its environment. Additionally, its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Analyse Biochimique
Biochemical Properties
It is known that thioxopyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in the body, although the specific nature of these interactions for this compound is not yet fully known .
Cellular Effects
Thioxopyrimidines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde followed by cyclization with thiourea and subsequent reaction with ethyl acrylate to form the intermediate compound. The intermediate is then reacted with benzylamine and acetic anhydride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene", "benzaldehyde", "thiourea", "ethyl acrylate", "benzylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzaldehyde in the presence of a base such as sodium methoxide or potassium carbonate to form the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with thiourea in the presence of a catalyst such as zinc chloride or acetic acid to form the tetrahydroimidazo[1,2-c]quinazoline intermediate.", "Step 3: Reaction of the tetrahydroimidazo[1,2-c]quinazoline intermediate with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate compound.", "Step 4: Reaction of the intermediate compound with benzylamine in the presence of a catalyst such as palladium on carbon or Raney nickel to form the corresponding amide intermediate.", "Step 5: Reaction of the amide intermediate with acetic anhydride in the presence of a base such as pyridine or triethylamine to yield the final product, N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] } | |
Numéro CAS |
1028685-40-6 |
Formule moléculaire |
C20H18N4O2S |
Poids moléculaire |
378.45 |
Nom IUPAC |
N-benzyl-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2S/c25-17(21-12-13-6-2-1-3-7-13)11-10-16-19(26)24-18(22-16)14-8-4-5-9-15(14)23-20(24)27/h1-9,16,22H,10-12H2,(H,21,25) |
Clé InChI |
IZBTZRIEHDLPGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)
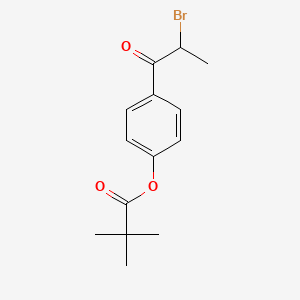
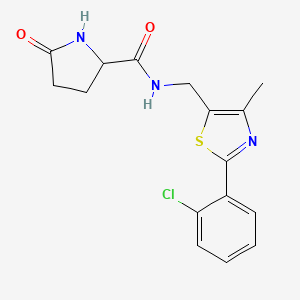
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2479476.png)
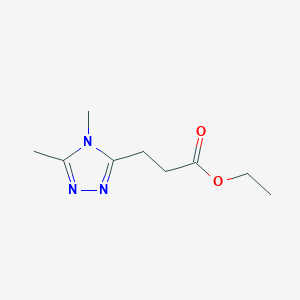

![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)

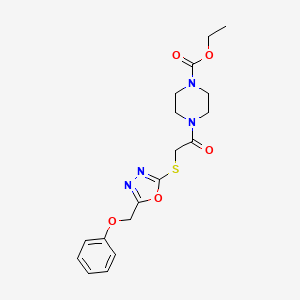
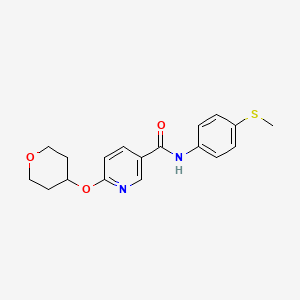
![Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate](/img/structure/B2479490.png)
![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)
